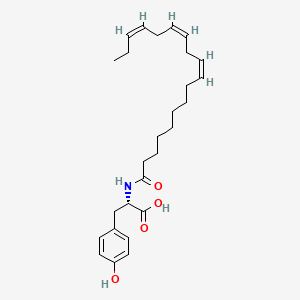

n-(alpha-Linolenoyl) tyrosine

Übersicht

Beschreibung

N-(alpha-Linolenoyl) tyrosine, also known as NLT, is a derivative of tyrosine . It has a molecular formula of C27H39NO4 and a molecular weight of 441.6 g/mol . The IUPAC name for this compound is 3-(4-hydroxyphenyl)-2-[[ (9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]amino]propanoic acid .

Molecular Structure Analysis

The molecular structure of N-(alpha-Linolenoyl) tyrosine is characterized by an amide bond . The compound is too flexible for conformer generation .Physical And Chemical Properties Analysis

N-(alpha-Linolenoyl) tyrosine has a molecular weight of 441.6 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 17. Its exact mass and monoisotopic mass are both 441.28790873 g/mol. The topological polar surface area of the compound is 86.6 Ų .Wissenschaftliche Forschungsanwendungen

Parkinson's Disease Research

N-(α-Linolenoyl) tyrosine (NLT) has been investigated for its potential anti-Parkinson properties. Studies have shown that NLT can improve the rotational behavior of rats with unilateral striatal lesions, a model for Parkinson's disease. This improvement is attributed to NLT's ability to increase dopamine levels, turnover, and release in the striatum, similar to the action of D-amphetamine. These findings suggest that NLT may have beneficial effects for patients with Parkinson's disease or other disorders involving dopamine insufficiency (Yehuda, 2002).

Biosynthesis of Cyanogenic Glucosides

Research has identified N-hydroxytyrosine as an intermediate in the biosynthesis of dhurrin, a cyanogenic glucoside found in Sorghum bicolor. This represents the first demonstration of the formation of an alpha-N-hydroxy-amino acid in a biological system, highlighting a significant aspect of plant secondary metabolism (Møller & Conn, 1979).

Hepato-Pancreato-Renal Disorders

A study exploring a disorder resembling hereditary tyrosinemia identified abnormalities in the metabolism of polyunsaturated fatty acids (PUFAs). The disorder, involving optic atrophy, cerebellar degeneration, and exocrine pancreatic hypoplasia, showed a distinctive PUFA profile, with elevated linoleic acid and subnormal linolenic acid. This underscores the importance of tyrosine and its derivatives in understanding complex metabolic disorders (Sharp et al., 1988).

Eigenschaften

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h3-4,6-7,9-10,18-21,25,29H,2,5,8,11-17,22H2,1H3,(H,28,30)(H,31,32)/b4-3-,7-6-,10-9-/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQLZTQITSWABQ-GMOGWPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(alpha-Linolenoyl) tyrosine | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584588.png)

![7H-[1,3]Dioxolo[4,5-g][2,1]benzoxazole](/img/structure/B584602.png)

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)

![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester](/img/structure/B584605.png)

![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester](/img/structure/B584607.png)